1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide, also known as MS-245, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. The compound has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is a potent and selective inhibitor of PIM kinase, which is a serine/threonine kinase that plays a key role in the regulation of cell growth and survival. PIM kinase is overexpressed in many types of cancer, and its activity is associated with increased tumor growth and resistance to chemotherapy. By inhibiting PIM kinase, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide blocks the growth and survival of cancer cells, making it a promising anti-cancer agent.
Biochemical and Physiological Effects:
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and block the formation of new blood vessels that are necessary for tumor growth. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its potent anti-tumor activity, which has been demonstrated in preclinical studies. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses. However, one limitation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide is its poor solubility, which can make it difficult to administer in vivo. This issue can be addressed by formulating 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as a prodrug or by using alternative delivery methods.
Direcciones Futuras
There are several potential future directions for the development of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide as an anti-cancer agent. One direction is the evaluation of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide in clinical trials, to determine its safety and efficacy in humans. Another direction is the development of more potent and selective PIM kinase inhibitors, which could have improved anti-tumor activity and reduced toxicity. Additionally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in combination with other anti-cancer drugs, to determine if it has synergistic effects that could enhance its anti-tumor activity. Finally, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide could be evaluated in other disease models, such as autoimmune diseases or inflammatory disorders, where PIM kinase has been implicated in disease pathogenesis.
Métodos De Síntesis
The synthesis of 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide involves several steps, starting with the reaction of 4-fluorobenzene with sodium hydride to form the corresponding phenylsulfone. This is then reacted with N-methylglycine methyl ester to form the N-methylglycyl phenylsulfone intermediate. The final step involves the reaction of the N-methylglycyl phenylsulfone with piperidine-4-carboxylic acid to form 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide.
Aplicaciones Científicas De Investigación
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been extensively studied in preclinical models of cancer, including breast, colon, lung, and pancreatic cancer. In these studies, 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. 1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide has been shown to inhibit the growth of cancer cells by blocking the activity of a protein called PIM kinase, which is involved in the regulation of cell growth and survival.
Propiedades
Nombre del producto |
1-{N-[(4-fluorophenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide |
---|---|
Fórmula molecular |
C15H20FN3O4S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
1-[2-[(4-fluorophenyl)sulfonyl-methylamino]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C15H20FN3O4S/c1-18(24(22,23)13-4-2-12(16)3-5-13)10-14(20)19-8-6-11(7-9-19)15(17)21/h2-5,11H,6-10H2,1H3,(H2,17,21) |
Clave InChI |
UTUVHJXHCKSJIO-UHFFFAOYSA-N |
SMILES |
CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
SMILES canónico |
CN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.